molecular formula C12H8ClFN2O B184326 6-Chloro-N-(4-fluorophenyl)picolinamide CAS No. 137640-94-9

6-Chloro-N-(4-fluorophenyl)picolinamide

Cat. No. B184326
M. Wt: 250.65 g/mol
InChI Key: KASGMHMVKYJQKR-UHFFFAOYSA-N
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Description

6-Chloro-N-(4-fluorophenyl)picolinamide is a chemical compound with the CAS Number: 137640-94-9. It has a molecular weight of 250.66 . The IUPAC name for this compound is 6-chloro-N-(4-fluorophenyl)-2-pyridinecarboxamide .


Synthesis Analysis

Detailed studies on the synthesis of compounds like “6-Chloro-N-(4-fluorophenyl)picolinamide” often involve the development of efficient, scalable synthetic routes and the characterization of the chemical structure through spectroscopic methods such as NMR, IR, and mass spectrometry.


Molecular Structure Analysis

The molecular formula of 6-Chloro-N-(4-fluorophenyl)picolinamide is C12H8ClFN2O . The InChI Code is 1S/C12H8ClFN2O/c13-11-3-1-2-10 (16-11)12 (17)15-9-6-4-8 (14)5-7-9/h1-7H, (H,15,17) .


Physical And Chemical Properties Analysis

6-Chloro-N-(4-fluorophenyl)picolinamide is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Safety And Hazards

The compound is classified under the GHS07 pictogram. The hazard statements include H302, H315, H320, and H335 . Precautionary measures include P264, P270, P301+P312, and P330 . It is recommended to avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

properties

IUPAC Name

6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O/c13-11-3-1-2-10(16-11)12(17)15-9-6-4-8(14)5-7-9/h1-7H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASGMHMVKYJQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455887
Record name 6-Chloro-N-(4-fluorophenyl)picolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-(4-fluorophenyl)picolinamide

CAS RN

137640-94-9
Record name 6-Chloro-N-(4-fluorophenyl)picolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

[A1 is N, A2 is Cl—C, A3, A4 and A5 are CH, R1 is 4-fluorophenyl, X is NR2 and R2 is H in the compound of formula I] Concentrated sulfuric acid (98% by weight, 98.1 g, 1 mol) is added to 2-chloro-6-trichloromethylpyridin (NP, 231 g, 1 mol) over a period of 4 hours. 50% of the sulfuric acid is added at 120° C., 38% at 125° C. and 12% at 130° C. The resulting mixture is stirred for 40 minutes at 130° C. A viscous melted mass is obtained consisting of >90% of a mixture of intermediate IVa1 and Va1 with R1 being H and Hal being Cl. This mass is added to a mixture of 4-fluoroaniline (122.0 g 1.1 mol), triethylamine (202.0 g, 2 mol) and toluene (752 g) at temperatures between 20 and 100° C. within 45 minutes. The resulting reaction mixture is heated to temperatures between 80 and 120° C. and stirred for one hour. The mixture is treated with 500 ml of hydrochloric acid (7.5% by weight) at 80° C. and the phases are separated. The resulting solution of N-(4-fluorophenyl) 2-chloro-pyrid-6-ylinecarboxamide in toluene is used for the preparation of N-(4-fluorophenyl) 2-(3-trifluoromethylphenoxy)-pyrid-6-ylinecarboxamide without further purification.
[Compound]
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Synthesis routes and methods II

Procedure details

[A1 is N, A2 is Cl—C, A3, A4 and A5 are CH, R1 is 4-fluorophenyl, X is NR2 and R2 is H in the compound of formula I] Concentrated sulfuric acid (98% by weight, 127.5 g, 1.3 mol) is added to 2-chloro-6-trichloromethylpyridin (NP, 231 g, 1 mol) over a period of three hours at 135° C. The resulting mixture is stirred for three hours at 135° C. A viscous melted mass is obtained consisting of a mixture of intermediate IVa1 and Va1 with R1 being H and Hal being Cl, corresponding to a yield of >95% based on NP. This intermediate product shows a strong infrared band at 1770cm−1 indicating a carbonylchloride group. 13C-NNR (TMS/nitromethane-d3): δ=130.2 (CH-5), 135.3 (CH-3), 143.7 (C-2), 151.4 (CCl-6), 151.5 (CH-4), 164.1 (C═O) ppm. The mass is added to a mixture of 4-fluoroaniline (166.4 g 1.5 mol), triethylamine (202.0 g, 2 mol) and toluene (752 g) at temperatures between 20 and 80° C. over a period of 45 minutes. The resulting reaction mixture is heated to temperatures between 80 and 100° C. and stirred for one hour. The mixture is treated with 500 ml of hydrochloric acid (1.0% by weight) at 80° C. and the phases are separated. The resulting solution of N-(4-fluorophenyl) 2-chloro-pyrid-6-ylinecarboxamide in toluene is used for the preparation of N-(4-fluorophenyl) 2-(3-trifluoromethylphenoxy)-pyrid-6-ylinecarboxamide without further purification.
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500 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

6-chloropicolinic acid (51.2 g, 0.325 mol) in thionyl chloride (90 ml) was stirred and heated to reflux for 2 hours. The excess thionyl chloride was evaporated in vacuo and diethylether (250 ml) added to the residual 6-chloropicolinoyl chloride. A solution of 4-fluoroaniline (37.5 g, 0.338 mol) in diethylether (100 ml) was added with stirring, maintaining the temperature below 20° C. After the addition, the reaction mixture was stirred overnight at ambient temperature. Water was added to the reaction mixture and the organic layer separated. After a further washing with water and drying with anhydrous magnesium sulphate, the solvent was removed in vacuo to give the title compound as a pale brown solid (66 g, 82%), mp 98° C.
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Yield
82%

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